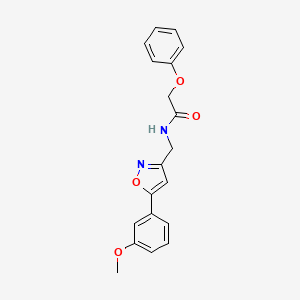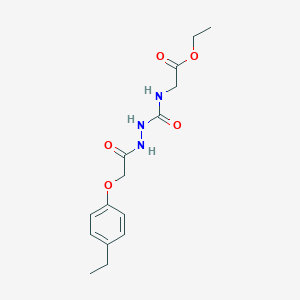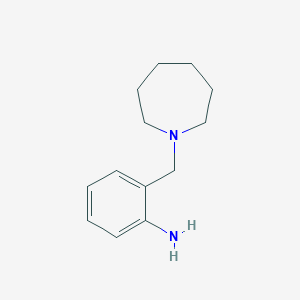![molecular formula C18H17N5O2 B2471146 N-(quinoléin-8-yl)-4-[(pyrazine-2-yl)formamido]butanamide CAS No. 1251706-65-6](/img/structure/B2471146.png)
N-(quinoléin-8-yl)-4-[(pyrazine-2-yl)formamido]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(pyrazin-2-yl)formamido]-N-(quinolin-8-yl)butanamide is a complex organic compound that features both pyrazine and quinoline moieties. These heterocyclic structures are known for their significant biological and chemical properties, making this compound of interest in various fields of scientific research.
Applications De Recherche Scientifique
4-[(pyrazin-2-yl)formamido]-N-(quinolin-8-yl)butanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(pyrazin-2-yl)formamido]-N-(quinolin-8-yl)butanamide typically involves the formation of amide bonds between the pyrazine and quinoline derivatives. One common method involves the reaction of pyrazine-2-carboxylic acid with quinoline-8-amine in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-[(pyrazin-2-yl)formamido]-N-(quinolin-8-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The pyrazine ring can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The quinoline moiety can undergo electrophilic substitution reactions, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of pyrazine-2,3-dicarboxylic acid derivatives.
Reduction: Formation of the corresponding amine derivatives.
Substitution: Formation of 2-substituted quinoline derivatives.
Mécanisme D'action
The mechanism of action of 4-[(pyrazin-2-yl)formamido]-N-(quinolin-8-yl)butanamide involves its interaction with specific molecular targets. The pyrazine moiety can interact with enzymes, inhibiting their activity by binding to the active site. The quinoline moiety can intercalate into DNA, disrupting the replication process and leading to cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(pyrazin-2-yl)formamido]-N-(pyridin-2-yl)butanamide
- 4-[(pyrazin-2-yl)formamido]-N-(quinolin-2-yl)butanamide
- 4-[(pyrazin-2-yl)formamido]-N-(isoquinolin-1-yl)butanamide
Uniqueness
4-[(pyrazin-2-yl)formamido]-N-(quinolin-8-yl)butanamide is unique due to its specific combination of pyrazine and quinoline moieties, which confer distinct chemical and biological properties. This combination allows for a broader range of interactions with biological targets and greater versatility in chemical reactions compared to similar compounds .
Propriétés
IUPAC Name |
N-[4-oxo-4-(quinolin-8-ylamino)butyl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2/c24-16(7-3-9-22-18(25)15-12-19-10-11-20-15)23-14-6-1-4-13-5-2-8-21-17(13)14/h1-2,4-6,8,10-12H,3,7,9H2,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFENBCTXIPEBAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)CCCNC(=O)C3=NC=CN=C3)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-naphthalen-1-ylprop-2-enamide](/img/structure/B2471065.png)




![2-(benzylsulfanyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2471071.png)
![5-{[(2,6-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B2471072.png)


![N-(4-bromophenyl)-2-cyano-3-[2-(propan-2-yloxy)phenyl]prop-2-enamide](/img/structure/B2471077.png)



